1-(pyridin-3-yl)-1H-1,2,3,4-tetrazol-5-amine
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Overview
Description
1-(pyridin-3-yl)-1H-1,2,3,4-tetrazol-5-amine is a heterocyclic compound that features both a pyridine ring and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridin-3-yl)-1H-1,2,3,4-tetrazol-5-amine typically involves the formation of the tetrazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of nitriles with sodium azide under acidic conditions to form the tetrazole ring. This is followed by a coupling reaction with a pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent production. The choice of solvents and catalysts is also crucial in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(pyridin-3-yl)-1H-1,2,3,4-tetrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The tetrazole and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(pyridin-3-yl)-1H-1,2,3,4-tetrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(pyridin-3-yl)-1H-1,2,3,4-tetrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(pyridin-3-yl)-1H-1,2,3,4-tetrazol-5-amine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine: This compound has a similar “amino-nitro-amino” arrangement and is used in the development of heat-resistant explosives.
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
These compounds share structural similarities but differ in their specific applications and properties, highlighting the unique aspects of this compound.
Properties
IUPAC Name |
1-pyridin-3-yltetrazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6/c7-6-9-10-11-12(6)5-2-1-3-8-4-5/h1-4H,(H2,7,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTZKNHKTZJHSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=NN=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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